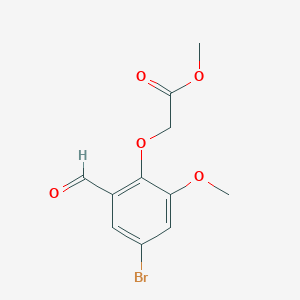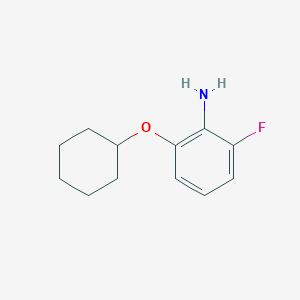
2-(Cyclohexyloxy)-6-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Cyclohexyloxy)-6-fluoroaniline” likely refers to a compound that contains a cyclohexane ring, an oxygen atom, and an aniline group (an amino group attached to a benzene ring) with a fluorine atom at the 6th position .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving cyclohexanol and other reagents .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a cyclohexane ring attached to an aniline group via an oxygen atom, with a fluorine atom attached to the 6th carbon of the aniline group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Enantioselective Sensing Applications
The study by Pagliari et al. (2000) explored the use of modified cyclodextrins in enantioselective sensing, highlighting the potential application of fluorinated compounds in detecting amino acids. This research demonstrated the ability of these compounds to form copper(II) complexes, which could "switch on" fluorescence in an enantioselective manner, particularly for proline, phenylalanine, and tryptophan, suggesting applications in optical purity determinations and sensing technologies (Pagliari et al., 2000).
Radiopharmaceutical Development
Fowler and Ido (2002) discussed the synthesis and application of 2-deoxy-2-[18F] fluoro-D-glucose (18FDG), a cornerstone in positron emission tomography (PET) imaging. This work underscores the importance of fluorinated compounds in developing diagnostic tools for brain glucose metabolism, myocardial metabolism, and tumor metabolism studies, highlighting their utility in neuroscience and oncology (Fowler & Ido, 2002).
Antiviral and Anticancer Research
Lewis et al. (2011) investigated fluorinated nucleosides and nucleotides for their antiviral and anticancer properties. The study provided insights into the interactions of these compounds at target binding sites, offering a pathway for developing therapeutic agents based on fluorinated derivatives (Lewis et al., 2011).
Material Science and Surface Chemistry
Khedhiri et al. (2020) synthesized a new organic cyclohexaphosphate using 3-chloro-4-fluoroaniline, demonstrating applications in material science. The study explored the hybrid material's electrical conductivity and antioxidant properties, presenting a novel approach to designing functional materials (Khedhiri et al., 2020).
Peptide and Protein Chemistry
Wuest et al. (2008) developed a novel [(18)F]FDG-based prosthetic group for the chemoselective 18F-labeling of peptides and proteins. This approach utilized 2-[(18)F]Fluoro-2-deoxy-D-glucose as a building block, illustrating the versatility of fluorinated compounds in bioconjugation chemistry and the development of radiopharmaceuticals (Wuest et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-cyclohexyloxy-6-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBVPGBDLFNHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

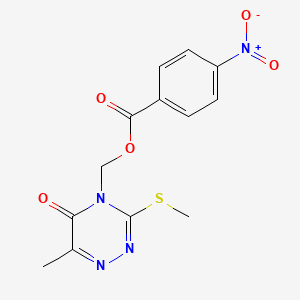
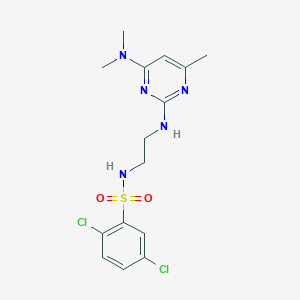
![2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2744026.png)


![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2744030.png)
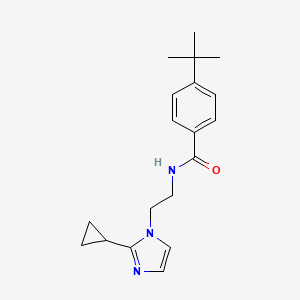

![4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2744034.png)

![ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2744036.png)
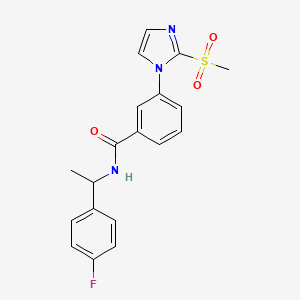
![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylpropanamide](/img/structure/B2744038.png)
